molecular formula C19H42BrN B568867 Hexadecyltrimethylammonium Bromide-d9 CAS No. 95217-14-4

Hexadecyltrimethylammonium Bromide-d9

Cat. No. B568867
CAS RN: 95217-14-4
M. Wt: 373.511
InChI Key: LZZYPRNAOMGNLH-WWMMTMLWSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741240B2

Procedure details

Compound 1a was prepared using the procedure described in P. Bamfield and P. M. Quan, Synthesis, 1978, 537 using 4-bromo-2,6-dimethylaniline (10.00 g, 50 mmol), CTAB (2.00 g, 5.5 mmol, 0.11 eq.), 5% palladium on charcoal (0.80 g, 50% paste), sodium hydroxide (21.1 ml, 8.0M, 0.169 mol) and sodium formate (2×3.40 g, 100 mmol, 2 eq.) in water (30 ml).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.1 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([CH3:9])[C:5]([NH2:6])=[C:4]([CH3:10])[CH:3]=1.[OH-].[Na+].C([O-])=O.[Na+]>CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-].[Pd].O>[CH3:10][C:4]1[CH:3]=[C:2]([C:2]2[CH:8]=[C:7]([CH3:9])[C:5]([NH2:6])=[C:4]([CH3:10])[CH:3]=2)[CH:8]=[C:7]([CH3:9])[C:5]=1[NH2:6] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)C)C
Name
Quantity
21.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.4 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
2 g
Type
catalyst
Smiles
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1N)C)C1=CC(=C(C(=C1)C)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.